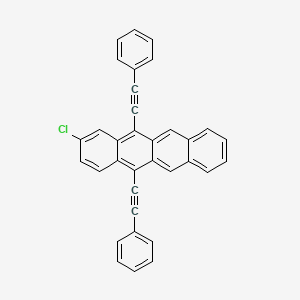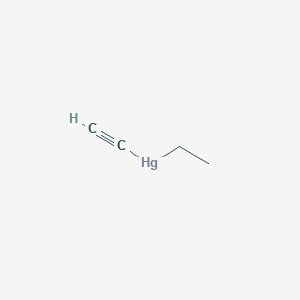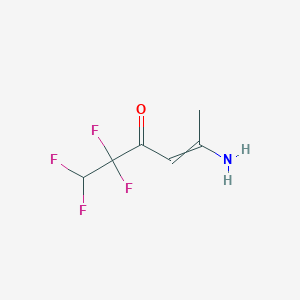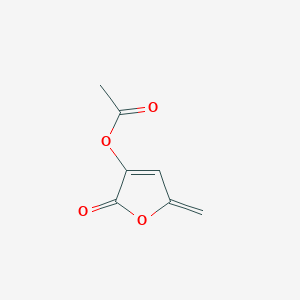
2-Chloro-5,12-bis(phenylethynyl)tetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,12-bis(phenylethynyl)tetracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a tetracene backbone substituted with chloro and phenylethynyl groups. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene, which is then chlorinated to introduce the chloro group at the 2-position.
Phenylethynylation: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
2-Chloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted tetracenes.
科学研究应用
2-Chloro-5,12-bis(phenylethynyl)tetracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
作用机制
The mechanism of action of 2-Chloro-5,12-bis(phenylethynyl)tetracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light at specific wavelengths, leading to an excited state. Upon returning to the ground state, it emits light, which is utilized in various applications. The molecular targets and pathways involved in its action are primarily related to its electronic structure and ability to interact with light.
相似化合物的比较
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with a naphthacene backbone, known for its use in lightsticks and as a fluorescent dye.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another related compound used in chemiluminescence research and lightsticks.
Uniqueness
2-Chloro-5,12-bis(phenylethynyl)tetracene is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it suitable for specialized applications in bioimaging and electronic devices.
属性
CAS 编号 |
80034-36-2 |
|---|---|
分子式 |
C34H19Cl |
分子量 |
463.0 g/mol |
IUPAC 名称 |
2-chloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-28-17-20-30-29(18-15-24-9-3-1-4-10-24)32-21-26-13-7-8-14-27(26)22-33(32)31(34(30)23-28)19-16-25-11-5-2-6-12-25/h1-14,17,20-23H |
InChI 键 |
ZSARDMCZNCXPAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)



![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
